molecular formula C16H18N4 B4493036 2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

Cat. No.: B4493036
M. Wt: 266.34 g/mol
InChI Key: HKTRSZDHOCGAGO-UHFFFAOYSA-N
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Description

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes a naphthalene core, multiple nitrile groups, and an amino group

Preparation Methods

The synthesis of 2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, cost-effectiveness, and ability to produce high yields. One common synthetic route involves the condensation of aromatic aldehydes, malononitrile, and other suitable reactants in the presence of catalysts such as amine-functionalized silica magnetic nanoparticles . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and nitrile groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anticancer, antiviral, or antimicrobial activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile involves its interaction with molecular targets and pathways within biological systems. The amino and nitrile groups play a crucial role in its binding affinity to specific receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-5-14-12-7-4-3-6-11(12)13(8-17)15(20)16(14,9-18)10-19/h6,12,14H,2-5,7,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTRSZDHOCGAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2CCCC=C2C(=C(C1(C#N)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Reactant of Route 2
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Reactant of Route 3
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Reactant of Route 4
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Reactant of Route 5
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Reactant of Route 6
2-amino-4-propyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

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